molecular formula C17H15NO5 B12903801 Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate CAS No. 68207-91-0

Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate

Cat. No.: B12903801
CAS No.: 68207-91-0
M. Wt: 313.30 g/mol
InChI Key: QEQUMAVEVTXQJG-UHFFFAOYSA-N
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Description

Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction using aryl amines and dimethyl/diethyl acetylenedicarboxylates with 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous due to its metal-free nature, high regioselectivity, shorter reaction time, and broad substrate scope with good yields.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. For example, the preparation of quinoline-2,3-dicarboxylic acid involves reacting a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent .

Chemical Reactions Analysis

Types of Reactions

Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, acetylenedicarboxylates, and Vilsmeier reagents. Reaction conditions typically involve moderate temperatures (e.g., 80°C) and solvents such as acetonitrile and toluene .

Major Products

The major products formed from these reactions include diester quinoline derivatives, triesters, and various substituted quinoline compounds .

Scientific Research Applications

Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl furo[3,2-c]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial and antineoplastic activities . The compound’s structure allows it to interact with biological molecules, disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of the furo ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

68207-91-0

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

diethyl furo[3,2-c]quinoline-2,3-dicarboxylate

InChI

InChI=1S/C17H15NO5/c1-3-21-16(19)13-11-9-18-12-8-6-5-7-10(12)14(11)23-15(13)17(20)22-4-2/h5-9H,3-4H2,1-2H3

InChI Key

QEQUMAVEVTXQJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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